2-Benzoimidazol-1-YL-propionic acid hydrochloride

Description

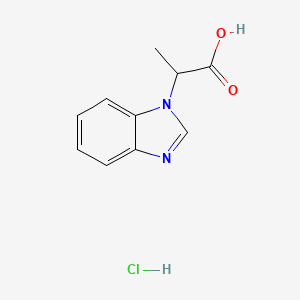

2-Benzoimidazol-1-YL-propionic acid hydrochloride is a benzoimidazole derivative featuring a propionic acid moiety and a hydrochloride salt. Its molecular formula is C₁₀H₁₁N₂O₂·HCl, with a molecular weight of 228.67 g/mol (calculated). The compound is primarily utilized as a building block in organic and bioorganic synthesis, particularly in pharmaceutical research for developing small-molecule inhibitors or prodrugs . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for reaction optimization and biological testing.

Properties

IUPAC Name |

2-(benzimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12;/h2-7H,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZUAAZMVMIKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC2=CC=CC=C21.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095080-29-7 | |

| Record name | 2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoimidazol-1-YL-propionic acid hydrochloride typically involves the reaction of ortho-phenylenediamine with propionic acid under acidic conditions . The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors . This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Substitution Reactions

The benzimidazole nitrogen and acidic α-hydrogen of the propionic acid group serve as primary reactive sites:

For example, reaction with morpholine-4-ethylsulfane under basic conditions yields 2-[3-methyl-4-(2-morpholin-4-yl-ethylsulfanyl)-pyridin-2-ylmethylsulfanyl]-benzimidazole derivatives .

Oxidation and Reduction

The propionic acid chain and benzimidazole ring undergo redox transformations:

| Process | Reagents | Outcome | Notes |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic/neutral) | Ketone or carboxylic acid derivatives | Side-chain methyl groups oxidize to carbonyls without ring degradation. |

| Reduction | NaBH₄ (MeOH/EtOH) | Alcohol intermediates | Benzimidazole ring remains intact; propionic acid reduces to propanol derivatives. |

Condensation Reactions

The compound participates in cyclocondensation with carbonyl-containing substrates:

-

With o-phenylenediamine : Forms fused benzimidazole systems under HCl catalysis at 80°C .

-

With aldehydes : Produces Schiff bases via dehydration of the propionic acid –NH group .

Nucleophilic Addition

The α,β-unsaturated system in intermediates allows conjugate additions:

-

With Grignard reagents : Adds alkyl/aryl groups to the β-carbon of the propionic acid chain.

-

With hydrazines : Forms hydrazide derivatives (e.g., 2-(benzimidazol-1-yl)acetohydrazide) .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent transformations:

-

Alkaline conditions : Freebase generation (pKa ~4.2 for benzimidazole NH) .

-

Ion exchange : Substitution of Cl⁻ with other anions (e.g., sulfate, phosphate) in aqueous media.

Comparative Reactivity Table

Mechanistic Insights

-

Ring activation : The electron-deficient benzimidazole ring directs electrophiles to C-5, while nucleophiles target N-1 .

-

Steric effects : Bulky substituents at C-2 hinder reactions at adjacent positions.

This reactivity profile supports applications in synthesizing bioactive molecules, including antimicrobial agents and receptor modulators .

Scientific Research Applications

Medicinal Chemistry

-

Anti-inflammatory and Anti-ulcer Effects:

- The compound has shown promise in treating gastrointestinal disorders, particularly peptic ulcers and inflammatory bowel diseases. Its mechanism may involve inhibition of pathways related to inflammation and gastric acid secretion .

- Preliminary studies indicate that it modulates specific molecular targets associated with these conditions, suggesting potential therapeutic applications in gastroenterology .

-

Enzyme Inhibition:

- Research has focused on its potential as an enzyme inhibitor, which could lead to new treatments for various diseases by targeting specific biochemical pathways .

-

Anticancer Activity:

- Investigations into its anticancer properties are ongoing, with studies exploring its effects on cancer cell lines and mechanisms of action at the molecular level .

Biological Studies

- The compound is utilized in studies related to protein interactions and cellular responses. Its ability to influence biological pathways makes it a valuable tool for understanding disease mechanisms .

Industrial Applications

- Beyond medicinal uses, 2-Benzoimidazol-1-yl-propionic acid hydrochloride is employed as a corrosion inhibitor in various industrial processes, enhancing the longevity and durability of materials exposed to corrosive environments .

Case Studies and Research Findings

-

Gastrointestinal Disorders:

- A study demonstrated the compound's efficacy in reducing gastric lesions in animal models, suggesting a protective effect against ulcer formation .

-

Inflammatory Pathways:

- Research indicated that this compound inhibits the NF-kB pathway, a critical mediator of inflammation, highlighting its potential as an anti-inflammatory agent .

-

Anticancer Mechanisms:

- Investigations into its anticancer properties revealed that it induces apoptosis in specific cancer cell lines, warranting further exploration into its use as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 2-Benzoimidazol-1-YL-propionic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins . The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in these interactions are often related to cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s benzoimidazole core distinguishes it from other heterocyclic hydrochlorides. Below is a comparative analysis with similar hydrochlorides:

| Compound | Core Structure | Molecular Weight (g/mol) | Solubility | Primary Application |

|---|---|---|---|---|

| 2-Benzoimidazol-1-YL-propionic acid HCl | Benzoimidazole + propionic acid | 228.67 | High (polar solvents) | Organic synthesis building block |

| Berberine hydrochloride | Isoquinoline alkaloid | 371.81 | Moderate | Antidiabetic, antimicrobial |

| Butenafine hydrochloride | Benzylamine derivative | 368.36 | Low (lipophilic) | Antifungal agent |

| Jatrorrhizine hydrochloride | Protoberberine alkaloid | 366.83 | Moderate | Antihyperglycemic |

| Tranylcypromine hydrochloride | Cyclopropylamine | 187.66 | High | MAO inhibitor (antidepressant) |

Key Observations :

- Solubility : Its hydrochloride salt enhances aqueous solubility, similar to tranylcypromine hydrochloride, which is critical for in vitro assays .

- Structural Uniqueness : Unlike butenafine (benzylamine) or tranylcypromine (cyclopropylamine), the benzoimidazole core may enable π-π stacking interactions in enzyme binding, a feature exploited in protease inhibitor design .

Biological Activity

2-Benzoimidazol-1-YL-propionic acid hydrochloride is a compound characterized by its benzoimidazole structure, which has been associated with various biological activities. This article delves into its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11ClN2O2

- Molecular Weight : 226.66 g/mol

- Functional Groups : Contains a benzoimidazole moiety and a propionic acid group, contributing to its reactivity and solubility in aqueous solutions.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes and proteins that are involved in inflammatory pathways and gastric acid secretion. This interaction may lead to its observed anti-ulcer and anti-inflammatory effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anti-Ulcer Activity : Preliminary studies suggest that the compound may inhibit gastric acid secretion, making it a candidate for treating peptic ulcers.

- Anti-Inflammatory Properties : It may modulate inflammatory responses, potentially benefiting conditions like inflammatory bowel disease .

- Neuroprotective Effects : While not extensively studied, there are indications that compounds with similar structures exhibit neuroprotective properties, suggesting potential avenues for further exploration in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-(2-Propylenedioxy-benzimidazol-1-yl)-propionic acid hydrochloride | C13H17ClN2O3 | Enhanced solubility properties |

| 3-(2-Ethyl-benzimidazol-1-yl)-propionic acid hydrochloride | C12H15ClN2O2 | Varying alkyl chain length affecting activity |

| Benzimidazole derivatives | Varies | Known for anticancer and antimicrobial properties |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-benzoimidazol-1-yl-propionic acid hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling benzoimidazole derivatives with propionic acid precursors under acidic conditions. A reflux reaction with thionyl chloride (SOCl₂) is effective for hydrochlorination, as demonstrated in analogous benzimidazole-carboxylic acid conversions . For optimization, employ a factorial design of experiments (DoE) to assess variables (e.g., temperature, catalyst loading, solvent polarity). Statistical tools like response surface methodology (RSM) can minimize experimental runs while identifying critical parameters .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.

- X-ray diffraction (XRD) for crystalline structure validation.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC with UV/Vis detection to assess purity, especially for detecting residual solvents or unreacted precursors .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols using controlled reaction parameters (e.g., inert atmosphere, precise stoichiometry) and validate via interlaboratory studies. Document impurities using chromatographic fingerprints (e.g., UPLC-MS) and share raw data repositories for cross-validation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound in novel reaction environments?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict thermodynamic stability, while machine learning platforms (e.g., ICReDD’s reaction path search methods) integrate experimental data to refine computational models . For solvation effects, use COSMO-RS simulations to assess solvent compatibility .

Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s behavior?

- Methodological Answer : Implement a feedback loop:

Re-examine computational assumptions (e.g., solvent models, basis sets).

Validate predictions with targeted experiments (e.g., kinetic isotope effects for mechanism elucidation).

Use Bayesian optimization to iteratively refine models using discrepant data .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Employ membrane chromatography (e.g., tangential flow filtration) for scalable purification. For analytical-scale challenges, use capillary electrophoresis (CE) or supercritical fluid chromatography (SFC) to resolve structurally similar impurities .

Q. How can structure-activity relationship (SAR) models be developed to explore this compound’s biological or catalytic potential?

- Methodological Answer :

Synthesize derivatives with modifications at the benzoimidazole or propionic acid moieties.

Test activity in enzyme inhibition or binding assays (e.g., fluorescence polarization for DNA interactions) .

Use multivariate analysis (e.g., partial least squares regression) to correlate structural descriptors with activity data .

Q. What strategies mitigate degradation of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Stabilizers like antioxidants (e.g., BHT) or lyophilization may improve longevity .

Methodological Cross-Cutting Themes

- Experimental Design : Prioritize DoE over one-variable-at-a-time (OVAT) approaches to capture interactions between parameters .

- Data Integration : Leverage databases like PubChem and Reaxys for benchmarking physical properties or reaction feasibility .

- Safety Compliance : Adhere to protocols in the Chemical Hygiene Plan for handling hydrochloride salts, including fume hood use and waste neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.